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Abstract

JNJ-38431055, also known as APD597, is a potent and orally available small-molecule agonist
of the G-protein coupled receptor 119 (GPR119). Initially developed by Arena Pharmaceuticals
and later investigated by Johnson & Johnson, JNJ-38431055 was explored as a potential
therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM). This technical guide
provides a comprehensive overview of the discovery and development history of JNJ-
38431055, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation.
The document includes a compilation of quantitative data from various studies, detailed
experimental methodologies for key assays, and visualizations of relevant biological pathways
and experimental workflows.

Introduction: The Rationale for GPR119 Agonism

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic [3-cells and intestinal
enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic adenosine
monophosphate (CAMP), which in turn stimulates glucose-dependent insulin secretion from
pancreatic 3-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-
1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut. This dual mechanism
of action made GPR119 an attractive target for the development of new anti-diabetic drugs.
JNJ-38431055 emerged from discovery efforts aimed at identifying potent and selective
GPR119 agonists with favorable pharmacokinetic and safety profiles.
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While the specific, detailed synthesis protocol for INJ-38431055 is not publicly available, the
general synthesis of related 1,4-disubstituted cyclohexene analogues as GPR119 agonists has
been described. The selection of JNJ-38431055 for preclinical development was based on a
careful balance of several key properties: potent agonist activity, high intrinsic efficacy, good
agueous solubility, and a reduced potential for drug-drug interactions, particularly with respect
to CYP2C9 inhibition.[1]

In Vitro Pharmacology

The potency and efficacy of INJ-38431055 as a GPR119 agonist were characterized in a
variety of in vitro assays.

Table 1: In Vitro Potency of JNJ-38431055

Parameter Species Value Assay Type

Homologous Time-
EC50 Human 46 nM Resolved
Fluorescence (HTRF)

Homologous Time-
EC50 Rat 421 nM Resolved
Fluorescence (HTRF)

IC50 (CYP2C9

o Human 5.8 uM
Inhibition)

Data sourced from Cayman Chemical product information.[2]

The functional activity of GPR119 agonists is typically assessed by measuring the
accumulation of intracellular cAMP in cells engineered to express the receptor. The following is
a general protocol representative of such an assay.

Materials:
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HEK?293 cells stably expressing human GPR119 (HEK293-hGPR119)
Cell culture medium (e.g., DMEM with 10% FBS)

Assay buffer (e.g., HBSS with 20 mM HEPES)

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
JNJ-38431055 (or other test compounds)

Forskolin (positive control)

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

Cell Culture: HEK293-hGPR119 cells are cultured to 80-90% confluency.

Cell Seeding: Cells are harvested and seeded into 384-well plates at a predetermined
density and incubated overnight.

Compound Preparation: Serial dilutions of INJ-38431055 are prepared in assay buffer
containing IBMX. A positive control (forskolin) and a vehicle control (e.g., DMSO) are also
prepared.

Cell Stimulation: The culture medium is removed from the cells, and the prepared compound
solutions are added. The plate is then incubated for a specified time (e.g., 30 minutes) at
room temperature.

cAMP Detection: The cAMP levels in each well are measured using a commercial CAMP
assay kit according to the manufacturer's instructions.

Data Analysis: The data are normalized to the vehicle control and the response to forskolin.
The EC50 value is calculated by fitting the data to a four-parameter logistic equation.
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GPR119 Signaling Pathway

Preclinical In Vivo Pharmacology

The in vivo efficacy of INJ-38431055 was evaluated in various animal models of diabetes and
obesity.

Table 2: Preclinical In Vivo Efficacy of JNJ-38431055

. Route of o
Animal Model Dose . . Key Findings
Administration

Increased glucose-
induced total GLP-1

ICR Mice 20 mg/k Oral (p.o.
9 (p-0) by 92% and GIP by
169.9%.[1]
Significantly improved
Zucker Diabetic Fatty glucose excursion in
3 mg/kg Oral (p.0.)
(ZDF) Rats an oral glucose
tolerance test.[3]
Diabetic Experimental Significantly improved
3-30 mg/kg Oral (p.0.) _
Rats glucose excursion.[4]
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The OGTT is a standard method to assess glucose metabolism and the effect of anti-diabetic

agents.

Materials:

Diabetic rodent model (e.g., ZDF rats)

JNJ-38431055 formulation

Vehicle control

Glucose solution (e.g., 2 g/kg)

Blood glucose monitoring system

Procedure:

Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

Baseline Blood Glucose: A baseline blood sample is collected (e.g., from the tail vein) to
measure fasting blood glucose levels.

Compound Administration: JNJ-38431055 or vehicle is administered orally at the desired
dose.

Glucose Challenge: After a specified time following compound administration (e.g., 30-60
minutes), a glucose solution is administered orally.

Blood Glucose Monitoring: Blood samples are collected at various time points after the
glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each
treatment group. A reduction in the AUC for the JNJ-38431055-treated group compared to
the vehicle group indicates improved glucose tolerance.
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Clinical Development

JNJ-38431055 progressed into clinical trials to evaluate its safety, tolerability,
pharmacokinetics, and pharmacodynamics in humans.

Phase I Clinical Trials in Healthy Volunteers

Initial studies in healthy male subjects assessed single ascending doses of JNJ-38431055.

Table 3: Pharmacokinetic Parameters of JNJ-38431055 in Healthy Male Volunteers (Single
Dose)

Terminal Time to Reach
o . Effect of Food on
Dose Range Elimination Half-life = Steady State .
. . Systemic Exposure
(t'%) (Multiple Dosing)
2.5-800 mg ~13 hours ~8 days Not influenced

Data from a study in healthy male volunteers.[5]

In these studies, single oral doses of JNJ-38431055 were well tolerated and were not
associated with hypoglycemia.[5] Pharmacodynamically, JNJ-38431055 increased post-meal
plasma concentrations of GLP-1, GIP, and peptide YY (PYY).[5] However, it did not significantly
decrease glucose excursion or increase insulin secretion in this healthy population.[5] A graded
glucose infusion study did show that JNJ-38431055 could induce a higher insulin secretion rate
compared to placebo at elevated plasma glucose levels.[5]

Clinical Studies in Patients with Type 2 Diabetes

Subsequent studies evaluated the effects of INJ-38431055 in patients with T2DM.

Table 4: Clinical Study Design in Patients with T2DM
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Study Design Population Dosing Regimen Comparator

) Single dose: 100 mg
Randomized, double- ) ]
25 and 32 subjects and 500 mgMultiple Placebo and
with T2DM doses: 500 mg once Sitagliptin (100 mg)

daily for 14 days

blind, placebo-

controlled

Details from a study in subjects with type 2 diabetes.[6]

In patients with T2DM, JNJ-38431055 was also well tolerated and not associated with
hypoglycemia.[6] A single dose of JNJ-38431055 demonstrated a decrease in glucose
excursion during an oral glucose tolerance test compared to placebo.[6] However, multiple-
dose administration for 14 days did not lead to a significant alteration in the 24-hour weighted
mean glucose.[6] Multiple dosing did result in increased post-meal total GLP-1 and GIP
concentrations compared to baseline.[6]

Summary and Conclusion

JNJ-38431055 is a potent GPR119 agonist that demonstrated a clear pharmacodynamic effect
on incretin hormone secretion in both preclinical models and human subjects. The compound
was well-tolerated in clinical trials. However, the observed increase in incretins did not translate
into a robust glucose-lowering effect in patients with type 2 diabetes, particularly with multiple
dosing. These findings of limited glycemic efficacy have been a common challenge for the
development of GPR119 agonists as monotherapy for T2DM. The development of JNJ-
38431055 did not progress to later stages. Nevertheless, the study of JNJ-38431055 has
provided valuable insights into the pharmacology of GPR119 and the complexities of
translating preclinical incretin-based mechanisms into significant clinical benefits for patients
with type 2 diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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